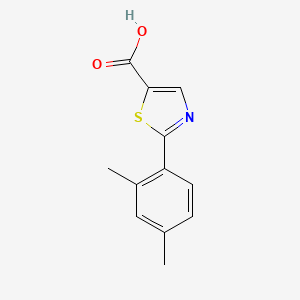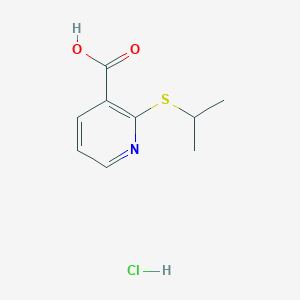
2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride
Overview
Description
2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride, also known as ‘2-PPS’, is a widely used organic compound in the field of medicinal chemistry and biochemistry. It is a versatile compound with many potential applications, including as a reagent in organic synthesis, as a substrate in enzymatic reactions, and as a tool in medicinal research.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Halocyclization Reactions : The alkylation of 2-sulfanylpyridine-3-carboxylic acid, a compound closely related to 2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride, has been explored for the formation of pyridinium systems. These reactions are significant for generating derivatives with potential pharmacological applications. The process involves the formation of 2,3-dihydro[1,3]thiazolo[3,2-a]pyridinium systems through the reaction with bromine and iodine, indicating its utility in synthesizing complex heterocyclic structures (Kalita et al., 2019).
Crystal Structure Analysis : Another research focus is on the crystal structure of compounds derived from 2-mercaptopyridine-3-carboxylic acid. Studies provide insights into the molecular and crystal structures, demonstrating the influence of intramolecular and intermolecular interactions on the packing and stability of these compounds. This is crucial for understanding the physical properties and reactivity of these derivatives (Xiao‐Juan Wang & Yun-long Feng, 2010).
Applications in Material Science and Catalysis
Extraction and Separation Processes : The extraction of pyridine-3-carboxylic acid, a compound structurally related to the one of interest, using different diluents and extractants highlights its potential application in industrial separation processes. Such studies are aimed at improving the efficiency of extracting carboxylic acids from aqueous solutions, which is relevant for pharmaceutical and biochemical industries (Sushil Kumar & B. V. Babu, 2009).
Catalytic Activities and Ligand Behavior : Research on the spin states of iron(II) complexes with ligands derived from pyridine and carboxylic acid functionalities, including those similar to this compound, reveals their potential applications in catalysis and material science. The study of their spin-crossover behavior is crucial for developing materials with switchable magnetic properties (Izar Capel Berdiell et al., 2021).
Biochemical and Pharmaceutical Research
Synthetic Pathways for Antibacterial Compounds : The synthesis of new compounds from 2-mercaptonicotinic acid and its derivatives demonstrates their potential application in developing new antibacterial agents. This area of research is critical for addressing the growing concern over antibiotic resistance and the need for new antimicrobial compounds (N. Jain et al., 2009).
Antimicrobial and Antimycobacterial Activities : Derivatives of nicotinic acid, closely related to this compound, have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. This research underscores the importance of such compounds in developing treatments against various bacterial infections (.. R.V.Sidhaye et al., 2011).
properties
IUPAC Name |
2-propan-2-ylsulfanylpyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-6(2)13-8-7(9(11)12)4-3-5-10-8;/h3-6H,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIUQGAWLNLMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=CC=N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)
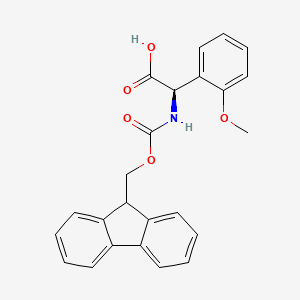
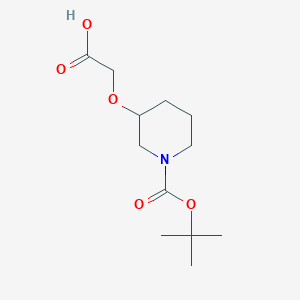
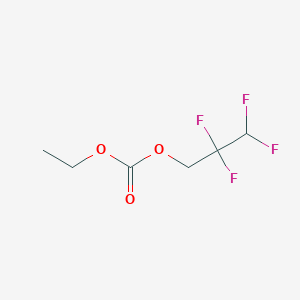
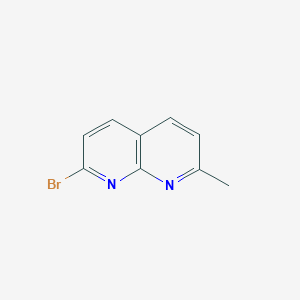
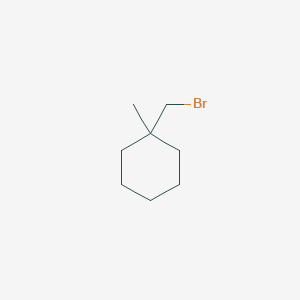


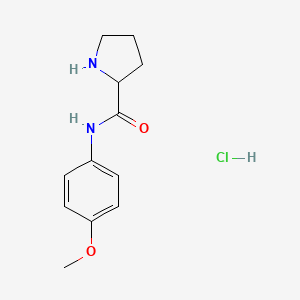
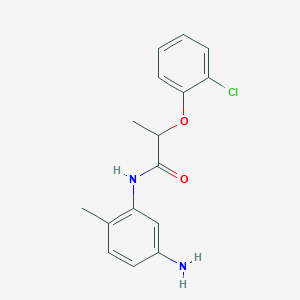

![[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine](/img/structure/B1438015.png)

